Caflanone

Antiviral Coronavirus EC50

For researchers requiring a de-risked, non-psychoactive flavonoid scaffold with established clinical trajectory, Caflanone (FBL-03G) directly addresses the gap between common flavonoids and IND-ready candidates. - Sub-micromolar antiviral potency (EC₅₀ 0.42 µM vs HCoV-OC43) ensures robust high-throughput screening hit identification. - FDA Orphan Drug Designation and cleared IND for pancreatic cancer streamline translational research and clinical comparator studies. - Equipotent mPGES-1 inhibition (IC₅₀ 3.7 µM) with distinct selectivity profile supports targeted inflammation probe development.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 199167-23-2
Cat. No. B1451016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaflanone
CAS199167-23-2
Synonymsisocannflavin B
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC)C
InChIInChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-16(24)20-17(25)10-18(27-21(13)20)12-5-7-14(22)19(8-12)26-3/h4-5,7-10,22-24H,6H2,1-3H3
InChIKeyIHRNYHWGJUMPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caflanone Overview


Caflanone (also known as Isocannflavin B or FBL‑03G) is a prenylated flavonoid isolated from Cannabis sativa L. [1]. It is characterized by a 5,7‑dihydroxy‑2‑(4‑hydroxy‑3‑methoxyphenyl)‑8‑(3‑methylbut‑2‑enyl)‑4H‑chromen‑4‑one core and is distinct from major cannabinoids, offering non‑psychoactive therapeutic potential in antiviral and oncology applications [1][2]. The compound has been granted FDA Orphan Drug Designation for pancreatic cancer and is advanced to clinical trials under the code FBL‑03G [3].

Natural product flavonoid probe with prenyl/methoxy substitution profile

Supports antiviral entry-factor screening and oncology model-response studies

Reported regulatory milestone context may support translational research applications

Caflanone vs. Common Flavonoids


Caflanone’s unique 8‑prenyl substitution pattern and methoxylated B‑ring confer a distinct binding profile to viral entry factors, pro‑inflammatory enzymes, and oncogenic kinases that is not replicated by common flavonoid scaffolds [1][2]. Direct head‑to‑head comparisons demonstrate that Caflanone’s EC₅₀ against HCoV‑OC43 (0.42 µM) is >10‑fold lower than that of structurally related flavonoids, and its in vivo survival benefit in pancreatic cancer models (p = 0.0006) is unmatched by other cannabis‑derived phenolics [3][4]. This structural specificity underpins its selection as a clinical candidate (FBL‑03G) and justifies its procurement over cheaper, readily available flavonoid alternatives.

Caflanone (8-prenyl, B-ring methoxy)
vs
Common flavonoids (myricetin, cannflavin A)
Structural isomer profile and prenylation pattern may shift antiviral potency and target selectivity. In vivo model-response endpoints associated with this scaffold have not been replicated by other cannabis-derived phenolics in reported studies.

Caflanone Head-to-Head Evidence


Antiviral Potency Against Coronavirus OC43

Caflanone inhibits HCoV‑OC43 with an EC₅₀ of 0.42 µM, while the structurally analogous flavonoid myricetin requires >30 µM for comparable antiviral activity in the same assay system [1]. This 70‑fold difference in potency is not predicted by general flavonoid SAR and is attributed to Caflanone’s unique prenyl and methoxy substitution pattern [2].

Antiviral Potency vs HCoV-OC43
Cross-study comparable
EC₅₀ 0.42 µM vs >30 µM (myricetin)
Reported >70-fold lower EC₅₀ may support antiviral screening context
In vitro assay. Structural specificity attributed to prenyl/methoxy pattern.
Antiviral Coronavirus EC50

mPGES-1 Selectivity vs. Cannflavin B

In head‑to‑head assays, Caflanone inhibits microsomal prostaglandin E synthase‑1 (mPGES‑1) with an IC₅₀ of 3.7 µM, which is identical to that of its structural isomer Cannflavin B (CFL‑B) under the same experimental conditions [1]. However, Caflanone demonstrates superior selectivity over the related 5‑lipoxygenase pathway compared to CFL‑B, a property linked to its unique B‑ring methoxylation [2].

mPGES-1 Inhibition vs Cannflavin B
Head-to-head comparison
IC₅₀ 3.7 µM (equipotent)
Distinct selectivity profile reported may differ from structural isomer
Enzymatic assay. Off-target 5-LOX pathway selectivity context.
Anti-inflammatory mPGES-1 IC50

In Vivo Survival Benefit in Pancreatic Cancer

In a syngeneic pancreatic cancer model (C57BL/6 mice), treatment with Caflanone‑loaded smart radiotherapy biomaterials (SRBs) resulted in a statistically significant increase in survival (***, p = 0.0006) at 10 weeks post‑treatment compared to untreated controls [1]. This survival benefit, validated in multiple independent studies, is a key differentiator from other cannabis flavonoids (e.g., Cannflavin A) which lack demonstrated in vivo efficacy in pancreatic cancer models [2].

In Vivo Pancreatic Cancer Survival
Cross-study comparable
p = 0.0006 (10-week endpoint)
Reported model-response endpoint context in syngeneic model
C57BL/6 mice with SRB-Caflanone. Endpoint data requires model-specific review.
Pancreatic cancer In vivo efficacy Survival

FDA Orphan Drug Designation

Caflanone (FBL‑03G) has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, a designation not held by any other cannabis‑derived flavonoid [1]. This regulatory milestone is based on demonstrated therapeutic efficacy in preclinical tumor models and provides a clear procurement advantage for studies intended to support clinical translation [2].

Regulatory Designation Status
Class-level inference
FDA Orphan Drug Designation granted
May support translational research and funding application context
Designation based on preclinical tumor model evidence. Not held by other cannabis flavonoids.
Orphan Drug Regulatory Pancreatic cancer

Caflanone Application Scenarios


Coronavirus Antiviral Screening

Leverage Caflanone’s sub‑micromolar EC₅₀ (0.42 µM) against HCoV‑OC43 as a positive control or lead scaffold for antiviral drug discovery. Its >70‑fold potency advantage over common flavonoids like myricetin ensures that high‑throughput screens using Caflanone will yield fewer false negatives and more robust hit identification [1][2]. This scenario is particularly relevant for groups investigating SARS‑CoV‑2 entry inhibitors or broad‑spectrum coronavirus antivirals.

mPGES-1 Anti-Inflammatory Research

In studies of prostaglandin‑driven inflammation (e.g., rheumatoid arthritis, inflammatory bowel disease), Caflanone provides equipotent mPGES‑1 inhibition (IC₅₀ = 3.7 µM) to Cannflavin B but with a distinct selectivity profile that may reduce off‑target effects [3]. Use Caflanone as a chemical probe to dissect the contribution of mPGES‑1 versus 5‑lipoxygenase in disease models, where the compound’s unique prenylation pattern confers an experimental advantage.

Pancreatic Cancer Radiosensitization

Given the statistically significant in vivo survival benefit (p = 0.0006) in pancreatic cancer models, Caflanone is the rational choice for studies evaluating radiosensitization or immunotherapy combinations [4][5]. Its FDA Orphan Drug Designation further supports its use in translational research aimed at developing new treatments for this intractable malignancy.

Regulatory-Aligned Drug Development

For academic or industry groups seeking to advance a compound toward an Investigational New Drug (IND) application, Caflanone offers a de‑risked path with existing FDA Orphan Drug Designation and a growing body of preclinical evidence [6]. This scenario is ideal for procuring Caflanone as a reference standard or comparator in early‑phase clinical trial design.

Application
Selection Property
Validation Focus
Coronavirus antiviral screening studies
Reported sub-micromolar EC₅₀ scaffold
Entry-inhibitor assay context and hit-identification review
Prostaglandin-driven inflammation model research
Equipotent mPGES-1 inhibition with distinct selectivity profile
mPGES-1 vs 5-LOX pathway-response dissection
Pancreatic cancer model-response studies
Reported in vivo survival endpoint context
Radiosensitization and combination-model endpoint review
Translational research and IND-supporting studies
Existing regulatory designation milestone
Preclinical evidence package and trial-design context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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